molecular formula C8H10Br2ClN B6157177 (1S)-1-(2,5-dibromophenyl)ethan-1-amine hydrochloride CAS No. 2757961-59-2

(1S)-1-(2,5-dibromophenyl)ethan-1-amine hydrochloride

Cat. No.: B6157177
CAS No.: 2757961-59-2
M. Wt: 315.4
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Description

(1S)-1-(2,5-dibromophenyl)ethan-1-amine hydrochloride is a chemical compound that features a dibromophenyl group attached to an ethanamine backbone

Properties

CAS No.

2757961-59-2

Molecular Formula

C8H10Br2ClN

Molecular Weight

315.4

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light to achieve the dibromination . The subsequent step involves the reaction of the dibrominated phenyl compound with an ethanamine derivative under acidic conditions to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(2,5-dibromophenyl)ethan-1-amine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide or amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized phenyl derivatives.

Scientific Research Applications

(1S)-1-(2,5-dibromophenyl)ethan-1-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (1S)-1-(2,5-dibromophenyl)ethan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The dibromo groups may enhance the compound’s binding affinity to these targets, leading to specific biological effects. The pathways involved can include inhibition or activation of enzymatic activity, modulation of receptor signaling, or interference with cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other dibromophenyl derivatives and ethanamine derivatives, such as:

Uniqueness

What sets (1S)-1-(2,5-dibromophenyl)ethan-1-amine hydrochloride apart is its specific substitution pattern and stereochemistry, which can result in unique chemical and biological properties. The presence of two bromine atoms in the 2,5-positions of the phenyl ring can significantly influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.

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